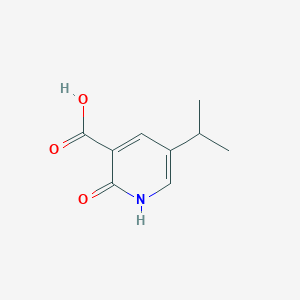![molecular formula C14H14F3NO4 B2851752 Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate CAS No. 2034338-84-4](/img/structure/B2851752.png)
Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is a synthetic organic compound with the molecular formula C14H14F3NO4. This compound features a benzoate ester linked to an azetidine ring, which is further substituted with a trifluoroethoxy group. The presence of the trifluoroethoxy group imparts unique chemical properties to the molecule, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized through the aza Paternò–Büchi reaction. This reaction involves the [2+2] photocycloaddition of an imine and an alkene . The trifluoroethoxy group is then introduced via nucleophilic substitution reactions using appropriate trifluoroethoxy reagents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid supports like alumina can enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoroethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate involves its interaction with molecular targets in biological systems. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-((1,1,2-Trifluoroethoxy)methyl)azetidine hydrochloride: Similar in structure but differs in the substitution pattern and functional groups.
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Another compound with a trifluoroethoxy group but with a different core structure.
Uniqueness
Methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate is unique due to its specific combination of a benzoate ester, azetidine ring, and trifluoroethoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
IUPAC Name |
methyl 2-[3-(2,2,2-trifluoroethoxy)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO4/c1-21-13(20)11-5-3-2-4-10(11)12(19)18-6-9(7-18)22-8-14(15,16)17/h2-5,9H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGXCICBXRDNKEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-cyanocyclopentyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-yl)acetamide](/img/structure/B2851669.png)
![N-(3,4-difluorophenyl)-N-[(4-ethenylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2851670.png)
![N-(3-methoxybenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2851673.png)



![N-[(2-methoxyphenyl)methyl]-3-(3-methylphenyl)-4-oxo-2-(pyrrolidin-1-yl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2851679.png)


![[3-(2,4-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2851683.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2851687.png)
![N-[(2Z)-3-(1H-benzimidazol-2-yl)-6-chloro-2H-chromen-2-ylidene]-2-methylaniline](/img/structure/B2851691.png)

